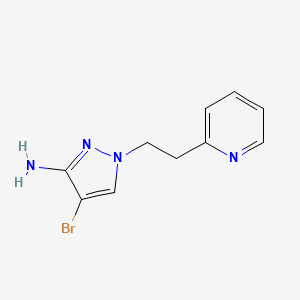
4-Bromo-1-(2-(pyridin-2-yl)ethyl)-1h-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-3-amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are a special class of N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure
Métodos De Preparación
The synthesis of 4-Bromo-1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-3-amine can be achieved through several synthetic routes. One common method involves the Vilsmeier-Haack cyclization-formylation of different hydrazones, which are generated from acetophenones and 2-hydrazinylpyridine . The reaction conditions typically involve the use of reagents such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF). Industrial production methods may involve scaling up these laboratory procedures with appropriate modifications to ensure safety and efficiency.
Análisis De Reacciones Químicas
4-Bromo-1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) or potassium cyanide (KCN).
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-Bromo-1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-3-amine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-Bromo-1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of liver alcohol dehydrogenase, it binds to the active site of the enzyme, preventing the oxidation of alcohols to aldehydes . The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparación Con Compuestos Similares
4-Bromo-1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-3-amine can be compared with other similar compounds, such as:
4-Bromo-1H-pyrazole: This compound shares the pyrazole core but lacks the pyridin-2-yl ethyl substituent.
Hydrazine-coupled pyrazoles: These compounds have diverse pharmacological effects, including antileishmanial and antimalarial activities.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H11BrN4 |
|---|---|
Peso molecular |
267.13 g/mol |
Nombre IUPAC |
4-bromo-1-(2-pyridin-2-ylethyl)pyrazol-3-amine |
InChI |
InChI=1S/C10H11BrN4/c11-9-7-15(14-10(9)12)6-4-8-3-1-2-5-13-8/h1-3,5,7H,4,6H2,(H2,12,14) |
Clave InChI |
ZVECIRCYPXJFSS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)CCN2C=C(C(=N2)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-(bromomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B15303503.png)
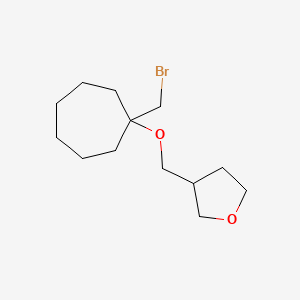

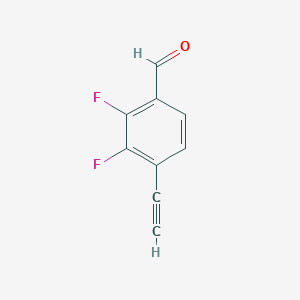
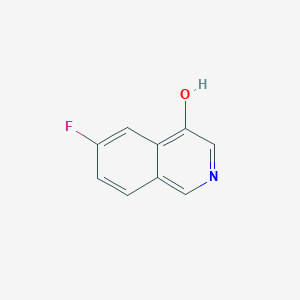
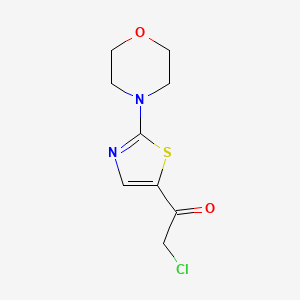

![Octahydropyrano[2,3-c]pyrrole hydrochloride](/img/structure/B15303559.png)
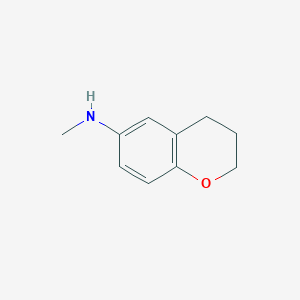
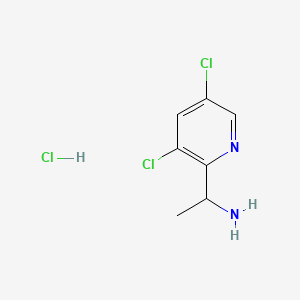

![4-amino-4'-chloro-N,N-diethyl-[1,1'-biphenyl]-2-sulfonamide](/img/structure/B15303594.png)
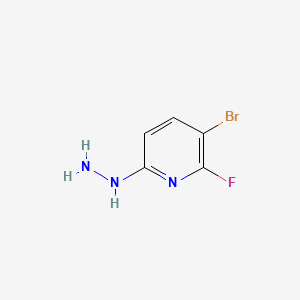
![2-(2,6-dioxopiperidin-3-yl)-5-{[5-(piperazin-1-yl)pentyl]oxy}-2,3-dihydro-1H-isoindole-1,3-dione dihydrochloride](/img/structure/B15303603.png)
